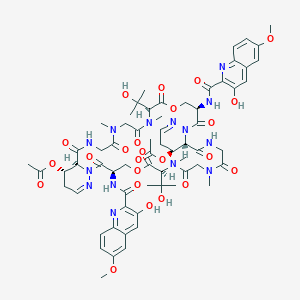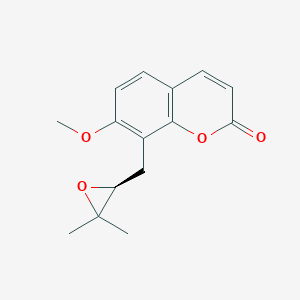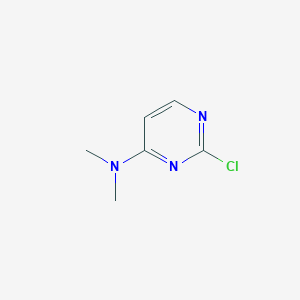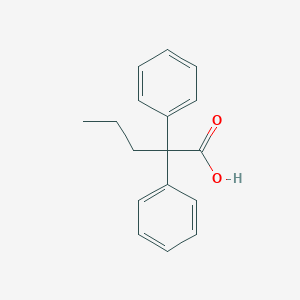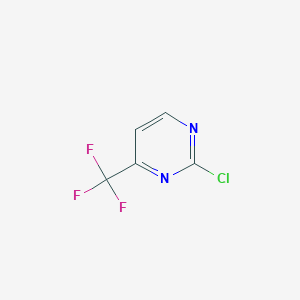
3,6-ジアミノ-9(10H)-アクリドン
概要
説明
3,6-Diamino-10H-acridin-9-one, commonly referred to as DAAC, is an organic compound belonging to the acridinone family. It is a heterocyclic compound with a nitrogen-containing aromatic ring system. DAAC is an important intermediate in the synthesis of a variety of organic molecules and is used in the production of pharmaceuticals, dyes, and other products. The compound has a wide range of scientific applications, including in the fields of biochemistry and physiology.
科学的研究の応用
蛍光色素
この化合物は蛍光色素として使用されています . 細胞透過性があり、生細胞アッセイにおけるミトコンドリアとバクテリアの膜分極を監視するのに適しています . 膜への蓄積は膜分極に依存しています .
生化学研究
生化学研究では、蛍光顕微鏡、フローサイトメトリー、蛍光相関分光法、ELISAで使用されています . これらの技術により、研究者は細胞プロセスを研究し、サンプル中の特定の分子を検出し、溶液中の粒子の拡散係数を測定することができます .
レーザー色素
この化合物はレーザー色素として使用されてきました . この用途で使用すると、その発光は560 nm付近で調整できます .
染色試薬
これは染色試薬として使用されます . 染色試薬は、生物学的組織内の構造を強調表示して観察するために、生物学的研究で使用されます。多くの場合、さまざまな顕微鏡を使用して観察します .
発色基質
作用機序
Target of Action
3,6-DIAMINO-9(10H)-ACRIDONE, also known as 3,6-Diaminoacridin-9(10H)-one or 3,6-diamino-10H-acridin-9-one, is primarily known to interact with DNA . DNA is a crucial molecule for recognition and characterization of binding sites for interaction with small molecules .
Mode of Action
The compound is believed to bind to DNA through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA. This can cause DNA to unwind and elongate, which can interfere with DNA replication and transcription processes .
Biochemical Pathways
Its interaction with dna suggests that it may influence various genetic processes, including dna replication and transcription .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 3,6-DIAMINO-9(10H)-ACRIDONE is the disruption of DNA processes due to its intercalation . This can lead to the inhibition of DNA replication and transcription, potentially affecting the function and proliferation of cells .
Action Environment
The action, efficacy, and stability of 3,6-DIAMINO-9(10H)-ACRIDONE can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact its ability to interact with its target .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3,6-DIAMINO-9(10H)-ACRIDONE has been found to interact with various biomolecules. For instance, it has been shown to interact with calf thymus DNA and human serum albumin (HSA) through a combination of biochemical, biophysical, and biological techniques . The nature of these interactions suggests that 3,6-DIAMINO-9(10H)-ACRIDONE may bind to DNA through intercalation .
Cellular Effects
The effects of 3,6-DIAMINO-9(10H)-ACRIDONE on cells are diverse. It has been shown to have an impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited ultra-high sensitivity and selectivity for the detection of 17-β-estradiol .
Molecular Mechanism
At the molecular level, 3,6-DIAMINO-9(10H)-ACRIDONE exerts its effects through various mechanisms. It has been suggested that it may bind to DNA through intercalation . This interaction could potentially lead to changes in gene expression. Additionally, it may also interact with enzymes and other biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of 3,6-DIAMINO-9(10H)-ACRIDONE can change in laboratory settings. For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited long-term stability and applicability in human serum samples .
Metabolic Pathways
Given its interactions with DNA and HSA, it is likely that it may interact with various enzymes and cofactors .
Transport and Distribution
Given its interactions with DNA and HSA, it is likely that it may be transported and distributed within cells and tissues in a manner that allows these interactions .
Subcellular Localization
Given its interactions with DNA, it is likely that it may localize to the nucleus where DNA is located .
特性
IUPAC Name |
3,6-diamino-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYRANCRKCGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404907 | |
| Record name | 3,6-diamino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42832-87-1 | |
| Record name | 3,6-diamino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



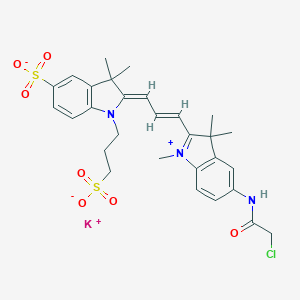

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)



